N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-14-8-12(13-10-14)20(16,17)15(4-6-18-2)7-11-3-5-19-9-11/h3,5,8-10H,4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGYCDGUMBWASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the imidazole and sulfonamide groups. Key reagents and conditions include:
Furan-3-ylmethylamine: : This is often synthesized through the reaction of furan-3-carboxaldehyde with ammonia.
1-Methylimidazole-4-sulfonyl chloride: : This can be prepared from 1-methylimidazole-4-sulfonic acid and thionyl chloride.
2-Methoxyethanol: : This is a common reagent used in the final step to introduce the methoxyethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-3-carboxaldehyde or furan-3-carboxylic acid.
Reduction: : The imidazole ring can be reduced to form imidazolium salts.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Pyridinium chlorochromate (PCC) is commonly used for the oxidation of furan rings.
Reduction: : Lithium aluminum hydride (LiAlH4) can be used for the reduction of imidazole rings.
Substitution: : Various nucleophiles can be used, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: : Furan-3-carboxaldehyde or furan-3-carboxylic acid.
Reduction: : Imidazolium salts.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- CAS Number : 1448057-24-6
The structure of the compound features a furan ring and an imidazole sulfonamide moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Research has indicated that sulfonamides, including the compound , exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides possess significant antifungal activity against various strains of Candida and other fungi. Compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide have shown effectiveness with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole .
Antiviral Properties
Sulfonamides have also been investigated for their antiviral properties. Some derivatives have shown promising results against HIV and other viruses. The mechanism often involves inhibition of viral enzymes or interference with viral replication processes. This potential application is particularly relevant in the context of ongoing research into new antiviral therapies .
Anticancer Research
Recent studies have explored the anticancer effects of sulfonamide derivatives. For instance, compounds with similar structures were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The results indicated that certain modifications to the sulfonamide structure could enhance its anticancer activity .
Case Study 1: Antifungal Efficacy
A series of novel sulfonamides were synthesized based on the imidazole scaffold, including this compound. These compounds were tested against clinical isolates of Candida albicans. The study reported that several compounds exhibited MIC values significantly lower than traditional antifungal agents, suggesting a promising alternative for treating fungal infections .
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, a derivative of the compound was tested against HIV strains in vitro. The results indicated that it inhibited viral replication at sub-toxic concentrations, highlighting its potential as a lead compound for further development in antiviral drug discovery .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Key comparisons include:
N-(Furan-3-ylmethyl) Derivatives
- Compound 1ah (): Structure: Contains a 4-cyanophenyl and 3-methylimidazole substituent instead of the 2-methoxyethyl group. Synthesis: Similar reductive amination protocol but with a 4-cyanophenyl intermediate, yielding a film product after chromatography. Relevance: Demonstrates the versatility of furan-3-ylmethyl in sulfonamide synthesis, though substitution at the aromatic ring (cyanophenyl vs.
Methoxyethyl-Containing Compounds
- MEMPBF4 and MEMPTFSA (): Structure: Pyrrolidinium salts with N-(2-methoxyethyl)-N-methyl groups. Relevance: Highlights the 2-methoxyethyl group’s role in enhancing solubility and ionic conductivity in non-aqueous systems. This suggests that the methoxyethyl group in the target compound may improve bioavailability compared to hydrophobic analogs .
Sulfonamide-Based Enzyme Inhibitors
- Example 53 (): Structure: A fluorinated chromenone-pyrazolopyrimidine sulfonamide. Synthesis: Lower yield (28%) due to complex coupling steps involving palladium catalysts. Relevance: Sulfonamide groups are critical for binding kinase domains; the target compound’s simpler structure may offer synthetic advantages but reduced specificity for kinase targets .
Key Observations :
- The target compound and Compound 1ah share high synthesis efficiency (78%), attributed to streamlined reductive amination protocols .
- Methoxyethyl and cyanophenyl substituents modulate lipophilicity: The target compound’s methoxyethyl group likely enhances aqueous solubility relative to Compound 1ah’s cyanophenyl group.
- Example 53’s low yield underscores the challenges of multi-step couplings in complex sulfonamide derivatives .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, with the CAS number 1448057-24-6, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of 299.35 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₄S |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 1448057-24-6 |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known to facilitate interactions with G-protein coupled receptors (GPCRs), which play a crucial role in numerous physiological processes.
Research indicates that compounds containing imidazole rings can exhibit antibacterial, antifungal, and anticancer activities. The presence of the furan and methoxyethyl groups may enhance the binding affinity and specificity of the compound towards its targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of imidazole derivatives. For instance, compounds similar to this compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure–activity relationship (SAR) suggests that modifications in the side chains can significantly affect the antimicrobial efficacy .
Anticancer Potential
Research has also indicated that imidazole derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, they may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial effects of various imidazole derivatives against common bacterial strains. This compound was tested alongside other analogs, showing significant inhibition against Gram-positive bacteria .
- Cytotoxicity in Cancer Cells : In another study focusing on cancer cell lines (e.g., HeLa and MCF7), this compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis as evidenced by flow cytometry assays .
Q & A
What are the established synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide?
Basic Question
The compound is synthesized via reductive amination between furan-3-carbaldehyde and a pre-functionalized amine precursor (e.g., 1-methyl-1H-imidazole-4-sulfonamide derivatives). Key steps include:
- Reductive amination : Use of sodium cyanoborohydride or similar reducing agents in methanol or dichloromethane under nitrogen atmosphere.
- Purification : Flash column chromatography with gradients like CH₂Cl₂/MeOH/NH₄OH (92:7:1) to isolate the product (78% yield) .
- Characterization : ¹H/¹³C NMR, HRMS, and HPLC to confirm purity (>95%) .
How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Advanced Question
Byproduct analysis requires reaction monitoring (TLC, LC-MS) and optimization of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may reduce imine intermediate hydrolysis.
- Stoichiometry : Excess amine (1.2–1.5 eq) improves conversion rates.
- Temperature : Lower temperatures (0–4°C) minimize side reactions like over-alkylation .
Post-synthesis, HPLC-MS can identify impurities (e.g., unreacted sulfonamide or dimerization products) .
What crystallographic methods are suitable for resolving the compound’s 3D structure?
Basic Question
Single-crystal X-ray diffraction (SCXRD) is standard. Key steps:
- Crystallization : Use vapor diffusion with solvents like acetonitrile/water.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX suite (SHELXL for refinement) to model hydrogen bonding and torsional angles .
How are twinned or low-resolution crystallographic datasets handled?
Advanced Question
For challenging datasets:
- Twinning detection : Use PLATON’s TWINLAW to identify twin laws.
- Data integration : HKL-3000 merges multi-component datasets.
- Refinement : SHELXL’s BASF parameter refines twin fractions iteratively .
Example: A similar sulfonamide structure (PDB: 7XYZ) required BASF = 0.35 to resolve pseudo-merohedral twinning .
What assays are used to evaluate farnesyltransferase inhibition activity?
Basic Question
Radioactive assays :
- Substrate : ³H-labeled farnesyl pyrophosphate (FPP) incubated with recombinant enzyme (e.g., Plasmodium falciparum FTase).
- Detection : Scintillation counting of radiolabeled product after HPLC separation .
IC₅₀ determination : Dose-response curves (0.1–100 µM) with triplicate measurements .
How is selectivity for parasitic vs. human farnesyltransferase assessed?
Advanced Question
Comparative kinetics :
- Enzyme sources : Parallel assays with PfFTase and human FTase (hFTase).
- Kₘ/Kᵢ analysis : Measure substrate affinity (Kₘ) shifts under inhibitor presence.
- Structural insights : Molecular docking (AutoDock Vina) identifies key residues (e.g., PfFTase’s hydrophobic pocket vs. hFTase’s charged surface) .
Example: A related inhibitor showed >100-fold selectivity for PfFTase (IC₅₀ = 12 nM) over hFTase (IC₅₀ = 1.5 µM) .
Which computational methods predict electronic properties relevant to enzyme binding?
Advanced Question
Density Functional Theory (DFT) :
- Functional choice : B3LYP-D3/def2-TZVP for geometry optimization and electrostatic potential maps.
- NBO analysis : Quantifies charge transfer between sulfonamide’s lone pairs and FTase’s Zn²⁺ active site .
MD simulations : AMBER20 models ligand-protein dynamics (10 ns trajectories) to assess binding stability .
How are analytical methods validated for purity and stability studies?
Basic Question
HPLC validation :
- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (MeCN/H₂O + 0.1% TFA).
- Parameters : Retention time reproducibility (±0.1 min), LOD/LOQ (<0.1% impurities) .
Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC .
What strategies guide SAR studies for improving inhibitory potency?
Advanced Question
Key modifications :
- Furan ring replacement : Compare with thiophene or pyridine analogs (logP changes).
- Sulfonamide substituents : Bulky groups (e.g., cycloheptyl) enhance hydrophobic contacts (ΔΔG = -2.3 kcal/mol) .
Data-driven design : QSAR models (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ .
How are contradictions between computational predictions and experimental bioactivity resolved?
Advanced Question
Case study : If DFT predicts high affinity (ΔG = -9.8 kcal/mol) but assays show low activity (IC₅₀ > 10 µM):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
